molecular formula C14H20N6O B12237438 N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

Cat. No.: B12237438
M. Wt: 288.35 g/mol
InChI Key: AWOIKLCBIGVDLU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the reaction of diphenylhydrazone with pyridine in the presence of iodine . . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a kinase inhibitor, which could make it useful in cancer treatment . Additionally, its unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development . In industry, it may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular processes . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

N-tert-butyl-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H20N6O/c1-14(2,3)18-13(21)9-4-5-20(7-9)12-10-6-17-19-11(10)15-8-16-12/h6,8-9H,4-5,7H2,1-3H3,(H,18,21)(H,15,16,17,19)

InChI Key

AWOIKLCBIGVDLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=NN3

Origin of Product

United States

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